molecular formula C12H13N3O6S B11523166 1-(3,4-Dimethoxy-benzenesulfonyl)-2-methyl-5-nitro-1H-imidazole

1-(3,4-Dimethoxy-benzenesulfonyl)-2-methyl-5-nitro-1H-imidazole

Cat. No.: B11523166
M. Wt: 327.32 g/mol
InChI Key: ITODAZXKQHWWGJ-UHFFFAOYSA-N
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Description

1-(3,4-DIMETHOXYBENZENESULFONYL)-2-METHYL-5-NITRO-1H-IMIDAZOLE is a complex organic compound that has garnered attention in various fields of research due to its unique chemical structure and potential applications. The compound features a benzenesulfonyl group with two methoxy groups at the 3 and 4 positions, a methyl group at the 2 position, and a nitro group at the 5 position of the imidazole ring. This intricate arrangement allows it to participate in a range of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(3,4-DIMETHOXYBENZENESULFONYL)-2-METHYL-5-NITRO-1H-IMIDAZOLE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and the use of catalysts.

Chemical Reactions Analysis

1-(3,4-DIMETHOXYBENZENESULFONYL)-2-METHYL-5-NITRO-1H-IMIDAZOLE undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and alcohols. Major products formed from these reactions include amino derivatives, substituted benzenesulfonyl compounds, and sulfonic acids.

Mechanism of Action

The mechanism of action of 1-(3,4-DIMETHOXYBENZENESULFONYL)-2-METHYL-5-NITRO-1H-IMIDAZOLE involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity . Additionally, the nitro group can participate in redox reactions, affecting cellular signaling pathways .

Comparison with Similar Compounds

1-(3,4-DIMETHOXYBENZENESULFONYL)-2-METHYL-5-NITRO-1H-IMIDAZOLE can be compared with other similar compounds, such as:

The uniqueness of 1-(3,4-DIMETHOXYBENZENESULFONYL)-2-METHYL-5-NITRO-1H-IMIDAZOLE lies in its combination of functional groups, which allows it to participate in a diverse array of chemical reactions and interact with various biological targets.

Properties

Molecular Formula

C12H13N3O6S

Molecular Weight

327.32 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole

InChI

InChI=1S/C12H13N3O6S/c1-8-13-7-12(15(16)17)14(8)22(18,19)9-4-5-10(20-2)11(6-9)21-3/h4-7H,1-3H3

InChI Key

ITODAZXKQHWWGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1S(=O)(=O)C2=CC(=C(C=C2)OC)OC)[N+](=O)[O-]

solubility

>49.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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